5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine
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Overview
Description
5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine is a heterocyclic organic compound that features a bromine atom, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki cross-coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones, while the pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridin-3-amines.
Oxidation Reactions: Products include furanones and other oxidized derivatives.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylpyridin-3-amine: Similar structure but lacks the furan ring.
5-bromo-3-(trifluoromethyl)pyridin-2-amine: Contains a trifluoromethyl group instead of the furan ring.
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyridin-7-amine: Contains a pyrazolo[1,5-a]pyridine ring system.
Uniqueness
5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine is unique due to the presence of both a furan ring and a pyridine ring, which imparts distinct electronic and steric properties. This combination makes it a versatile building block for various synthetic and research applications.
Properties
CAS No. |
767342-27-8 |
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Molecular Formula |
C10H9BrN2O |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H9BrN2O/c11-9-3-10(6-12-5-9)13-4-8-1-2-14-7-8/h1-3,5-7,13H,4H2 |
InChI Key |
SMEMTDGCWSAVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CNC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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